molecular formula C20H15FN6O B2728501 6-(3-Fluorophenyl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2380183-48-0

6-(3-Fluorophenyl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2728501
CAS No.: 2380183-48-0
M. Wt: 374.379
InChI Key: ZDJFCWLVEWAYBR-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of a fluorophenyl group, a pyrido[3,4-d]pyrimidine moiety, and an azetidinyl group attached to a pyridazinone core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 6-(3-Fluorophenyl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one typically involves multi-step synthetic routes. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired pyridazinone derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-(3-Fluorophenyl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

    Condensation: The pyridazinone core can participate in condensation reactions with various aldehydes and ketones.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified pyridazinone derivatives with altered functional groups.

Scientific Research Applications

6-(3-Fluorophenyl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. These interactions can result in various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

6-(3-Fluorophenyl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(3-fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O/c21-14-3-1-2-13(8-14)17-4-5-19(28)27(25-17)15-10-26(11-15)20-16-6-7-22-9-18(16)23-12-24-20/h1-9,12,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJFCWLVEWAYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2C=CN=C3)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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